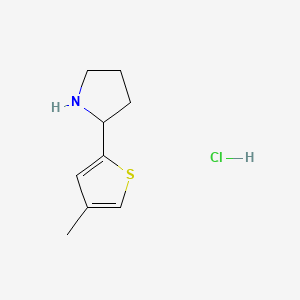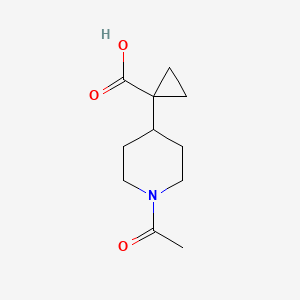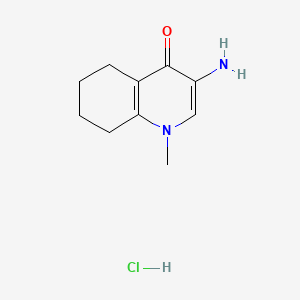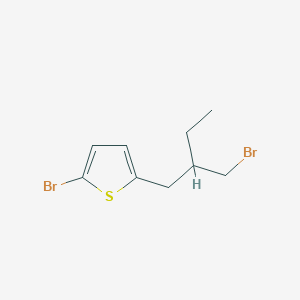
((R)-3-((S)-1-Aminoethyl)piperidin-1-yl)(3-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R*)-1-[(3R**)-1-[3-(2,2,2-trifluoroethoxy)pyridine-2-carbonyl]piperidin-3-yl]ethan-1-amine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a trifluoroethoxy group attached to a pyridine ring, which is further connected to a piperidine ring, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R*)-1-[(3R**)-1-[3-(2,2,2-trifluoroethoxy)pyridine-2-carbonyl]piperidin-3-yl]ethan-1-amine hydrochloride typically involves multiple steps. The process begins with the preparation of the trifluoroethoxy pyridine derivative, followed by the formation of the piperidine ring. The final step involves the coupling of these intermediates under specific reaction conditions to form the desired compound. Common reagents used in these reactions include trifluoroethanol, pyridine derivatives, and piperidine precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1R*)-1-[(3R**)-1-[3-(2,2,2-trifluoroethoxy)pyridine-2-carbonyl]piperidin-3-yl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (1R*)-1-[(3R**)-1-[3-(2,2,2-trifluoroethoxy)pyridine-2-carbonyl]piperidin-3-yl]ethan-1-amine hydrochloride is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its unique structure may offer advantages in terms of selectivity and potency against certain diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (1R*)-1-[(3R**)-1-[3-(2,2,2-trifluoroethoxy)pyridine-2-carbonyl]piperidin-3-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s trifluoroethoxy group and pyridine ring play crucial roles in binding to these targets and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoroethoxy-substituted pyridines and piperidine derivatives. Examples are:
- (1R*)-1-[(3R**)-1-[3-(2,2,2-trifluoroethoxy)pyridine-2-carbonyl]piperidin-3-yl]ethan-1-amine
- (1R*)-1-[(3R**)-1-[3-(2,2,2-trifluoroethoxy)pyridine-2-carbonyl]piperidin-3-yl]ethan-1-amine acetate
Uniqueness
The uniqueness of (1R*)-1-[(3R**)-1-[3-(2,2,2-trifluoroethoxy)pyridine-2-carbonyl]piperidin-3-yl]ethan-1-amine hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H21ClF3N3O2 |
|---|---|
Molecular Weight |
367.79 g/mol |
IUPAC Name |
[(3R)-3-[(1S)-1-aminoethyl]piperidin-1-yl]-[3-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanone;hydrochloride |
InChI |
InChI=1S/C15H20F3N3O2.ClH/c1-10(19)11-4-3-7-21(8-11)14(22)13-12(5-2-6-20-13)23-9-15(16,17)18;/h2,5-6,10-11H,3-4,7-9,19H2,1H3;1H/t10-,11+;/m0./s1 |
InChI Key |
IOIVFJZMBOIGIN-VZXYPILPSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1CCCN(C1)C(=O)C2=C(C=CC=N2)OCC(F)(F)F)N.Cl |
Canonical SMILES |
CC(C1CCCN(C1)C(=O)C2=C(C=CC=N2)OCC(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![rac-(1R,5S)-1-(4-bromophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione hydrochloride, cis](/img/structure/B13487042.png)
